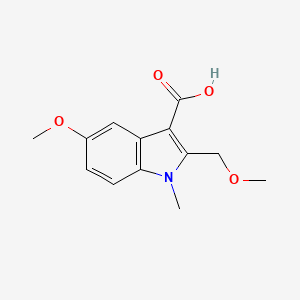

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC17726904

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO4 |

|---|---|

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | 5-methoxy-2-(methoxymethyl)-1-methylindole-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H15NO4/c1-14-10-5-4-8(18-3)6-9(10)12(13(15)16)11(14)7-17-2/h4-6H,7H2,1-3H3,(H,15,16) |

| Standard InChI Key | DKNHGVNJCYLLQC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C(=C1COC)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure derives from the indole scaffold, a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

-

5-Methoxy group (-OCH₃): Enhances electron-donating effects, influencing reactivity and intermolecular interactions.

-

2-Methoxymethyl group (-CH₂OCH₃): Introduces steric bulk and modulates solubility.

-

1-Methyl group (-CH₃): Stabilizes the indole nitrogen against oxidation.

-

3-Carboxylic acid (-COOH): Provides hydrogen-bonding capacity and acidity (pKa ≈ 4–5).

The molecular formula is C₁₃H₁₅NO₄, with a calculated molecular weight of 249.26 g/mol. Structural analogs, such as 5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7), exhibit similar backbone features but lack the methoxymethyl group, resulting in reduced steric hindrance and altered bioactivity .

Table 1: Comparative Physicochemical Properties of Selected Indole Derivatives

*Estimated based on structural analogs .

Synthesis and Modification Strategies

Key Synthetic Routes

The synthesis of 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid involves multi-step protocols, often beginning with functionalization of the indole nucleus:

-

Indole Ring Formation:

-

Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions.

-

Cyclization of ortho-substituted anilines with α-halo ketones.

-

-

Substituent Introduction:

-

Methoxymethylation at C-2: Achieved via nucleophilic substitution or Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃.

-

Methoxy Group at C-5: Introduced through electrophilic aromatic substitution using iodomethane and a base.

-

-

Carboxylic Acid Functionalization:

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

-

Low Yields: Due to steric hindrance from the methoxymethyl group.

-

Purification Complexity: Requires advanced chromatography or crystallization techniques.

-

Regioselectivity Issues: Competing reactions at C-2 and C-3 positions necessitate precise temperature control (−20°C to 0°C).

Spectroscopic Characterization

FT-IR and NMR Profiling

Spectroscopic data for structurally related compounds provide insights into expected patterns:

-

FT-IR:

-

¹H NMR (400 MHz, CDCl₃):

Computational Modeling

Density Functional Theory (DFT) studies predict:

-

Electron Density Distribution: Highest at the carboxylic acid group, facilitating hydrogen bonding.

-

Thermodynamic Stability: Gibbs free energy (ΔG) ≈ −450 kJ/mol, indicating favorable synthesis under standard conditions .

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacement: The methoxymethyl group serves as a bioisostere for ethyl or propyl chains, optimizing pharmacokinetics.

-

Prodrug Development: Esterification of the carboxylic acid group enhances membrane permeability .

Challenges in Clinical Translation

-

Metabolic Instability: Rapid glucuronidation of the carboxylic acid moiety.

-

Toxicity Concerns: Hepatotoxicity observed in rodent models at doses >100 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume